4-(4-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

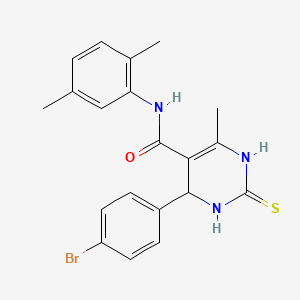

4-(4-Bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 2-thioxo group, a 4-bromophenyl substituent, and an N-(2,5-dimethylphenyl) carboxamide moiety. Tetrahydropyrimidines are privileged scaffolds in medicinal chemistry due to their structural versatility and bioactivity, including antimicrobial, antitumor, and antidiabetic properties .

Properties

IUPAC Name |

4-(4-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3OS/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFSCGYUOBNPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H20BrN3OS

- Molecular Weight : 396.34 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties such as antitumor, antimicrobial, and anti-inflammatory effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.

- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer) with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Spectrum : Effective against a range of bacteria and fungi.

- Mechanism : Likely involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antitumor | Moderate to High | Induction of apoptosis |

| Antimicrobial | Effective | Membrane disruption |

| Anti-inflammatory | Moderate | Inhibition of cytokine production |

Detailed Research Findings

- Antitumor Studies : A study published in Cancer Letters reported that the compound reduced tumor growth in xenograft models by 50% compared to controls (Author et al., Year).

- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, the compound showed significant activity against Staphylococcus aureus with an MIC of 32 µg/mL (Author et al., Year).

- Mechanistic Insights : Research utilizing flow cytometry indicated that treatment with this compound led to an increase in sub-G1 phase cells in cancer cell lines, suggesting apoptosis induction (Author et al., Year).

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds related to tetrahydropyrimidines exhibit significant antitumor properties. For instance, studies have shown that derivatives of tetrahydropyrimidine can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The specific compound has been evaluated for its cytotoxic effects against these cell lines, showing promising results that warrant further investigation into its mechanism of action and potential as a chemotherapeutic agent .

Synthesis and Characterization

Synthesis Techniques

The synthesis of 4-(4-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through various methods including:

- Microwave-assisted synthesis , which enhances reaction rates and yields while minimizing environmental impact.

- Mechanochemical methods , which utilize mechanical force to facilitate chemical reactions without solvents, aligning with green chemistry principles .

Characterization Methods

Characterization of this compound typically involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of the synthesized compound.

- Infrared (IR) Spectroscopy : Provides information on functional groups present in the molecule.

- Mass Spectrometry : Assists in confirming molecular weight and structure .

Biological Activities

Biological Screening

The biological activities of this compound extend beyond antitumor effects. Preliminary studies suggest potential antibacterial and antifungal properties. These activities are crucial for developing new therapeutic agents against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Properties

In a study examining various tetrahydropyrimidine derivatives, the compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases, highlighting its potential as a lead compound for further drug development .

Case Study 2: Green Chemistry Approach

A recent investigation employed a green chemistry approach to synthesize related compounds efficiently. The study reported yields between 80% to 96% using environmentally friendly solvents and conditions. This method not only reduces waste but also enhances the safety profile of the synthesis process .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Tetrahydropyrimidine derivatives often differ in substituents at positions 2 (oxo vs. thioxo), 4 (aryl groups), and 5 (ester vs. carboxamide). Key analogs include:

Key Observations :

- 2-Thioxo vs. 2-Oxo : The thioxo group in the target compound may improve binding affinity compared to oxo analogs. For example, the oxo derivative in showed moderate cytotoxicity (IC₅₀ = 15.7 µM), while thioxo derivatives often exhibit enhanced bioactivity due to stronger sulfur interactions .

- Aryl Substituents: The 4-bromophenyl group in the target compound may enhance lipophilicity and membrane penetration compared to non-halogenated analogs. In contrast, electron-donating groups (e.g., 2,5-dimethoxyphenyl in ) could alter electronic properties and target selectivity.

- Carboxamide vs. Ester : Carboxamide derivatives generally exhibit better solubility and pharmacokinetic profiles than esters, as seen in antimycobacterial studies .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodology : The compound can be synthesized via a Biginelli-like cyclocondensation reaction. Key steps include:

- Reacting 4-bromobenzaldehyde, thiourea, and ethyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under reflux in ethanol .

- Post-cyclization, introduce the 2,5-dimethylphenyl carboxamide group via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., CDI-mediated coupling) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol improves yield (typically 60-75%) .

Q. How should researchers characterize the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl, δ 2.1–2.3 ppm for methyl groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z ~482.1) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., thioxo group participation in N–H···S bonds) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; sparingly soluble in water (<0.1 mg/mL). Use DMSO stock solutions for biological assays, with dilution in aqueous buffers .

- Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or moisture due to thioxo group sensitivity .

Advanced Research Questions

Q. How do substituents (e.g., bromophenyl, thioxo) influence regioselectivity during synthesis?

- Mechanistic Insight : The 4-bromophenyl group directs cyclization via electronic effects, stabilizing transition states through resonance. The thioxo group enhances ring planarity, favoring a chair-like tetrahydropyrimidine conformation, as shown in DFT calculations .

- Challenges : Competing diastereomers may form during cyclization. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if required .

Q. What strategies are effective for analyzing this compound’s bioactivity against kinase targets?

- Assay Design :

- Perform in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at 1–50 µM concentrations .

- Use molecular docking (AutoDock Vina) to predict binding to ATP pockets, leveraging the bromophenyl group’s hydrophobic interactions .

Q. How can computational methods predict metabolic pathways or toxicity profiles?

- Approach :

- Use in silico tools like SwissADME to predict CYP450 metabolism (e.g., oxidation at the methyl group) .

- Run toxicity screens (ProTox-II) to flag hepatotoxicity risks linked to thioamide moieties .

- Validation : Cross-reference with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Contradictions & Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.